6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazole ring, an isoxazolo[5,4-b]pyridine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Construction of the Isoxazolo[5,4-b]pyridine Core: This step often involves cyclization reactions using appropriate nitrile oxides and alkenes.
Attachment of the Carboxamide Group: This is typically done through amide bond formation reactions using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: can be compared with other pyrazole and isoxazole derivatives, such as:
Uniqueness
The uniqueness of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-5-27-10-9-18(25-27)19-12-17(20-14(3)26-30-22(20)24-19)21(28)23-13(2)15-7-6-8-16(11-15)29-4/h6-13H,5H2,1-4H3,(H,23,28) |
InChI Key |
OBJPXSCOJUBXLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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